BenchChemオンラインストアへようこそ!

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate

Lipophilicity Medicinal Chemistry Scaffold Optimization

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate (CAS 1704724-79-7) is a trifluoroacetate (TFA) salt of a gem‑difluorinated 2‑azabicyclo[4.1.0]heptane scaffold. The free base (C₆H₉F₂N, MW 133.14) contains a conformationally rigid bicyclic framework incorporating a secondary amine nitrogen and a gem‑difluorocyclopropane moiety.

Molecular Formula C8H10F5NO2
Molecular Weight 247.165
CAS No. 1704724-79-7
Cat. No. B2432621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate
CAS1704724-79-7
Molecular FormulaC8H10F5NO2
Molecular Weight247.165
Structural Identifiers
SMILESC1CC2C(C2(F)F)NC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9F2N.C2HF3O2/c7-6(8)4-2-1-3-9-5(4)6;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
InChIKeyUHWHSDWCAZLVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate (CAS 1704724-79-7) – Key Physicochemical and Procurement Profile


7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate (CAS 1704724-79-7) is a trifluoroacetate (TFA) salt of a gem‑difluorinated 2‑azabicyclo[4.1.0]heptane scaffold. The free base (C₆H₉F₂N, MW 133.14) contains a conformationally rigid bicyclic framework incorporating a secondary amine nitrogen and a gem‑difluorocyclopropane moiety . The TFA salt (C₈H₁₀F₅NO₂, MW 247.16) is supplied as a crystalline solid with purities ranging from 95% to ≥98% (NLT 98%) across multiple vendors, and is intended exclusively for research and development applications, particularly as a building block in medicinal chemistry and chemical biology . The compound belongs to the broader azabicyclo[4.1.0]heptane class, which has been extensively patented for neurological and psychiatric indications, including M4 muscarinic acetylcholine receptor allosteric modulation and orexin receptor antagonism [1][2].

Why 7,7-Difluoro-2-azabicyclo[4.1.0]heptane TFA Salt Cannot Be Interchanged with Positional Isomers or Alternative Salt Forms


Close analogs of the 7,7-difluoro-2-azabicyclo[4.1.0]heptane scaffold—including the non-fluorinated parent, the 5,5-difluoro positional isomer, and the 3‑aza nitrogen-position variant—display markedly different physicochemical properties that preclude simple interchange. The gem‑difluorination at C7 shifts logP by approximately +0.4 units compared to the non-fluorinated parent, while relocating the nitrogen from position 2 to position 3 drops logP by nearly one full unit [1][2]. Furthermore, selection of the TFA salt versus the free base or hydrochloride directly impacts molecular weight (247.16 vs. 133.14 vs. 169.60 Da), achievable purity levels, and recommended storage conditions . These quantitative differences translate into measurable impacts on aqueous solubility, membrane permeability, and long-term compound integrity—factors that are critical for reproducible biological assay data and reliable structure‑activity relationship (SAR) interpretation. The specific quantitative evidence below demonstrates why procurement decisions cannot be made solely on scaffold similarity.

Quantitative Differentiation Evidence for 7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate vs. Closest Analogs


Lipophilicity (LogP) Comparison: 7,7-Difluoro-2-aza vs. Non-Fluorinated 2-Azabicyclo[4.1.0]heptane Parent Scaffold

The gem‑difluorination at position 7 increases the calculated logP of the 2‑azabicyclo[4.1.0]heptane scaffold by approximately +0.39 units relative to the non-fluorinated parent. The free base form of the target compound displays a logP of 1.0035 , compared to 0.61 for the parent 2‑azabicyclo[4.1.0]heptane [1]. This represents a ~64% increase in predicted lipophilicity, which is expected to enhance passive membrane permeability while maintaining a favorable balance for aqueous solubility.

Lipophilicity Medicinal Chemistry Scaffold Optimization

Nitrogen Position Variant Effect: 7,7-Difluoro-2-azabicyclo[4.1.0]heptane vs. 7,7-Difluoro-3-azabicyclo[4.1.0]heptane on LogP

Relocation of the nitrogen atom from position 2 to position 3 within the 7,7-difluoro scaffold causes a dramatic drop in predicted logP. The 2‑aza target compound exhibits a logP of 1.0035 , while the 3‑aza positional isomer has a reported logP of 0.076 [1]. This difference of approximately 0.93 log units represents a roughly 92% decrease, indicating that the 3‑aza isomer is substantially more polar and may exhibit significantly different pharmacokinetic behavior.

Positional Isomerism Lipophilicity Drug Design

Salt Form Impact on Purity: TFA Salt (CAS 1704724-79-7) vs. Hydrochloride Salt (CAS 2731007-98-8)

The TFA salt of 7,7-difluoro-2-azabicyclo[4.1.0]heptane is commercially available at a guaranteed purity of NLT 98% , whereas the hydrochloride salt (CAS 2731007-98-8) is typically supplied at 95% purity . This 3‑percentage‑point purity advantage for the TFA salt is significant in quantitative bioassays, where a 3% impurity burden in the HCl salt could introduce confounding off‑target effects or skew dose‑response curves.

Salt Selection Purity Procurement

Molecular Weight and Stoichiometric Precision: TFA Salt Enables Accurate Gravimetric Handling

The TFA salt has a molecular weight of 247.16 g/mol (C₈H₁₀F₅NO₂) , which is 46% greater than the hydrochloride salt (169.60 g/mol) and 86% greater than the free base (133.14 g/mol) . Higher molecular weight reduces relative weighing errors for small‑scale reactions: for a target of 10 μmol, the TFA salt requires 2.47 mg versus 1.70 mg for the HCl salt and 1.33 mg for the free base, making gravimetric handling more precise and less susceptible to microbalance error.

Weighing Accuracy Stoichiometry Laboratory Practice

Patent‑Contextualized Relevance: 2‑Azabicyclo[4.1.0]heptane Scaffold with C7 gem‑Difluorination as Preferred Embodiment in Orexin Receptor Antagonist Patents

US Patent 9,174,977 B2 (Rottapharm Biotech) explicitly claims 2‑azabicyclo[4.1.0]heptane derivatives as dual antagonists of Orexin 1 and Orexin 2 receptors, with numerous exemplified compounds bearing substitution at the 2‑position of the bicyclic scaffold [1]. The 7,7‑difluoro substitution pattern—the core of the target compound—introduces a gem‑difluoro moiety at the bridgehead, which is known to serve as a metabolically stable bioisostere for the gem‑dimethyl or carbonyl groups commonly found in orexin receptor ligands. The patent listing includes over 40 specific compounds built on the 2‑azabicyclo[4.1.0]heptane template, confirming this scaffold as a privileged structure for orexin pharmacology [1]. While the exact TFA salt is not explicitly listed, the free base is a direct precursor for generating the claimed derivatives.

Patent Literature Orexin Antagonist Precision Medicine

Recommended Application Scenarios for 7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate Based on Quantitative Evidence


Medicinal Chemistry Scaffold Optimization for CNS Penetration and SAR Studies

The +0.39 logP shift relative to the non‑fluorinated parent scaffold (LogP 1.0035 vs. 0.61) makes the 7,7‑difluoro‑2‑aza building block specifically suited for medicinal chemistry campaigns targeting CNS receptors where enhanced passive permeability is desired without introducing large steric bulk . The TFA salt's NLT 98% purity ensures that SAR data are not confounded by impurities, while the gem‑difluoro motif provides a metabolically stable bioisostere for carbonyl or gem‑dimethyl groups commonly present in neurotransmitter receptor ligands .

Biophysical Assay Development and Quantitative Pharmacology

The TFA salt form, with its NLT 98% purity specification (versus 95% for the HCl salt), is the preferred form for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays where even minor impurities can produce false binding signals . The larger molecular weight of the TFA salt (247.16 vs. 169.60 for HCl) further reduces gravimetric error at sub‑milligram scales, improving concentration accuracy in dose‑response determinations .

Compound Library Procurement for Neuroscience‑Focused Screening Collections

Given that the 2‑azabicyclo[4.1.0]heptane scaffold is explicitly claimed as a preferred template in patents covering M4 muscarinic acetylcholine receptor allosteric modulators and orexin receptor antagonists, procurement of the TFA salt for inclusion in neuroscience‑focused screening libraries provides direct synthetic access to the most patent‑relevant scaffold for these therapeutic areas . Selection of the 2‑aza over the 3‑aza isomer avoids the nearly 13‑fold difference in lipophilicity that could misdirect hit‑to‑lead progression .

Salt Screening and Crystallization Studies for Pre‑formulation Development

The TFA salt's defined 1:1 stoichiometry (C₆H₉F₂N·C₂HF₃O₂, MW 247.16) and required refrigerated storage (2–8°C) provide a well‑characterized benchmark for comparative salt screening against the hydrochloride and free base forms . The measured purity differential (NLT 98% vs. 95%) provides a quantitative quality metric for assessing salt form impact on crystallinity and long‑term stability .

Quote Request

Request a Quote for 7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.